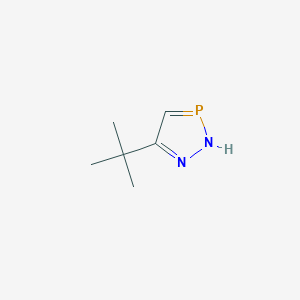
5-tert-Butyl-3H-1,2,3-diazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-3H-1,2,3-diazaphosphole: is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3H-1,2,3-diazaphosphole typically involves the reaction of tert-butyl-substituted precursors with phosphorus-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-tert-Butyl-3H-1,2,3-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted diazaphospholes, which have diverse applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-3H-1,2,3-diazaphosphole has several scientific research applications:
Wirkmechanismus
The mechanism by which 5-tert-Butyl-3H-1,2,3-diazaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazines: These compounds share a similar heterocyclic structure and exhibit comparable reactivity and applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole:
Uniqueness: 5-tert-Butyl-3H-1,2,3-diazaphosphole is unique due to the presence of a phosphorus atom in its ring structure, which imparts distinct electronic properties and reactivity compared to other nitrogen-containing heterocycles. This uniqueness makes it a valuable compound in the development of novel materials and catalysts .
Eigenschaften
CAS-Nummer |
917897-08-6 |
|---|---|
Molekularformel |
C6H11N2P |
Molekulargewicht |
142.14 g/mol |
IUPAC-Name |
5-tert-butyl-2H-diazaphosphole |
InChI |
InChI=1S/C6H11N2P/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3,(H,7,8) |
InChI-Schlüssel |
ULJNYOAQYOCBBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NNP=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



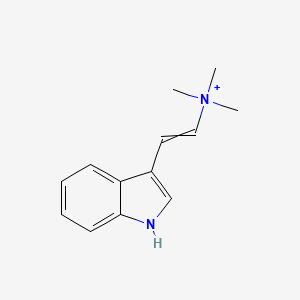
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)

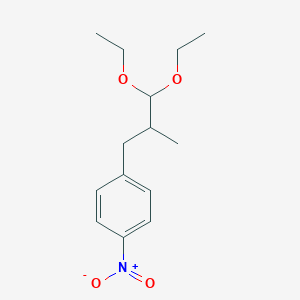

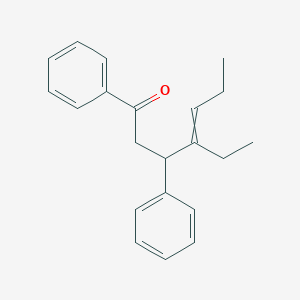
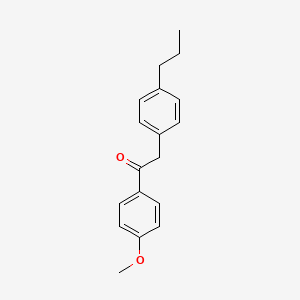
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)


![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
